molecular formula C11H16O B1288298 (2-Tert-butylphenyl)methanol CAS No. 21190-35-2

(2-Tert-butylphenyl)methanol

Cat. No.: B1288298
CAS No.: 21190-35-2
M. Wt: 164.24 g/mol
InChI Key: QYUGGQFEZYGJPG-UHFFFAOYSA-N
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Description

(2-Tert-butylphenyl)methanol is a synthetic compound belonging to the family of aryl alcohols. It is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to a methanol group. This compound is widely used in scientific research and industrial applications due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Tert-butylphenyl)methanol can be synthesized through various methods. One common approach involves the reduction of (2-tert-butylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of (2-tert-butylphenyl)acetone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Tert-butylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (2-tert-butylphenyl)formaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to (2-tert-butylphenyl)methane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

    Oxidation: (2-Tert-butylphenyl)formaldehyde.

    Reduction: (2-Tert-butylphenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Tert-butylphenyl)methanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Tert-butylphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • (2-Tert-butylphenyl)acetone
  • (2-Tert-butylphenyl)formaldehyde
  • (2-Tert-butylphenyl)methane

Comparison: (2-Tert-butylphenyl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to its analogs .

Properties

IUPAC Name

(2-tert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUGGQFEZYGJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600328
Record name (2-tert-Butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-35-2
Record name 2-(1,1-Dimethylethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21190-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-tert-Butylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2-tert-butylbenzene (2.88 g, 13.51 mmol) in anhydrous THF (45 mL) 2,2′-dipyridyl (ca 10 mg) was added under a nitrogen atmosphere. The mixture was cooled down minus 78° C., and a solution of n-butyllithium (2.5 M in hexanes, 5.94 mL, 14.86 mmol) was added dropwise via syringe within the period of ten minutes. Upon addition, the mixture was stirred for 30 minutes, then warmed up to minus 30° C., and a flow of formaldehyde (generated from 1.91 g of paraformaldehyde by heating at over 160° C.) was passed through the solution until the deep red color disappeared completely. The mixture was quenched with saturated ammonium chloride solution (5 mL), then poured into a mixture of dichloromethane (100 mL) and water (50 mL). The organic phase was separated and the aqueous phase was extracted with dichloromethane (20 mL) twice. The combined organic phase was dried over anhydrous Na2SO4, concentrated in vacuo, and purified by silica gel chromatography to yield 2-tert-butylbenzyl alcohol (1.67 g, 75%) as an oil. 1H NMR (400 MHz, CDCl3): δ 7.50 (m, 1H, Ph-H), 7.41 (m, 1H, Ph-H), 7.24 (m, 2H, Ph-H), 4.93 (d, J=4.8 Hz, 2H, CH2OH), 1.54 (br, 1H, CH2OH), 1.43 (s, 1H, C(CH3)3).
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-tert-butylbenzoic acid (1.00 g) in THF (20 mL) was added 1.0M borane THF complex THF solution (16.8 mL) under ice-cooling. The reaction mixture was stirred at room temperature overnight under a nitrogen atmosphere, 1N aqueous sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (942 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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